N-alpha-Formyl-D-leucine N-alpha-Formyl-D-leucine
Brand Name: Vulcanchem
CAS No.: 44978-39-4
VCID: VC4363505
InChI: InChI=1S/C7H13NO3/c1-5(2)3-6(7(10)11)8-4-9/h4-6H,3H2,1-2H3,(H,8,9)(H,10,11)/t6-/m1/s1
SMILES: CC(C)CC(C(=O)O)NC=O
Molecular Formula: C7H13NO3
Molecular Weight: 159.185

N-alpha-Formyl-D-leucine

CAS No.: 44978-39-4

Cat. No.: VC4363505

Molecular Formula: C7H13NO3

Molecular Weight: 159.185

* For research use only. Not for human or veterinary use.

N-alpha-Formyl-D-leucine - 44978-39-4

Specification

CAS No. 44978-39-4
Molecular Formula C7H13NO3
Molecular Weight 159.185
IUPAC Name (2R)-2-formamido-4-methylpentanoic acid
Standard InChI InChI=1S/C7H13NO3/c1-5(2)3-6(7(10)11)8-4-9/h4-6H,3H2,1-2H3,(H,8,9)(H,10,11)/t6-/m1/s1
Standard InChI Key HFBHOAHFRNLZGN-ZCFIWIBFSA-N
SMILES CC(C)CC(C(=O)O)NC=O

Introduction

Chemical Identity and Structural Features

N-alpha-Formyl-D-leucine (systematic name: (R)-2-formamido-4-methylpentanoic acid) is characterized by the following molecular formula: C7H13NO3\text{C}_7\text{H}_{13}\text{NO}_3 (molecular weight: 159.18 g/mol) . The D-configuration at the α-carbon differentiates it from the naturally occurring L-leucine, while the formyl group (CHO-\text{CHO}) at the N-terminus modifies its reactivity and solubility (Fig. 1).

Key structural attributes:

  • Chirality: The D-enantiomer exhibits an optical rotation of [α]D20=+40[\alpha]_D^{20} = +40^\circ (c = 1 in water) .

  • Hydrogen bonding: The formamide and carboxyl groups enable intramolecular hydrogen bonding, influencing conformational stability .

  • Side chain: The iso-butyl group (CH2CH(CH3)2-\text{CH}_2\text{CH}(\text{CH}_3)_2) contributes to hydrophobic interactions in peptide environments .

Synthesis and Industrial Production

Formylation Methods

N-alpha-Formyl-D-leucine is synthesized via two primary routes:

Method 1: Formamide-Mediated Formylation

Leucine reacts with formamide or methyl formate in the presence of a base (e.g., NaOH, K2_2CO3_3). This method, optimized for industrial-scale production, achieves yields >90% under mild conditions (60–100°C, 2–6 hours) . For example:

D-Leucine+HCONH2BaseN-alpha-Formyl-D-leucine+NH3\text{D-Leucine} + \text{HCONH}_2 \xrightarrow{\text{Base}} \text{N-alpha-Formyl-D-leucine} + \text{NH}_3

Method 2: Peroxide-Mediated Decarboxylative Coupling

A radical-based approach using glyoxylic acid and hydrogen peroxide (H2_2O2_2) or tert-butyl hydroperoxide (TBHP) enables N-formylation of unprotected amino acids. This method is particularly effective for synthesizing N-formyl methionine-leucine-phenylalanine (f-MLP) analogs .

Table 1: Comparative Synthesis Conditions

MethodReagentsTemperatureYield (%)Purity (%)Source
FormamideHCONH2_2, NaOH80°C92≥98
PeroxideGlyoxylic acid, TBHPRT6790

Physicochemical Properties

Thermal and Solubility Profiles

  • Melting point: 142°C (decomposition observed above 145°C) .

  • Solubility: Freely soluble in polar solvents (water, DMSO) but poorly soluble in non-polar solvents (hexane, ether) .

  • Stability: Hydrolytically stable at pH 4–7; degrades under strongly acidic (pH < 2) or basic (pH > 9) conditions .

Spectroscopic Data

  • IR (KBr): νC=O\nu_{\text{C=O}} (formyl) at 1685 cm1^{-1}, νNH\nu_{\text{NH}} at 3320 cm1^{-1} .

  • 1^1H NMR (D2_2O): δ 8.15 (s, 1H, CHO), 4.25 (m, 1H, α-CH), 1.65 (m, 2H, γ-CH2_2), 0.95 (d, 6H, CH(CH3_3)2_2) .

Applications in Biochemistry and Pharmaceuticals

Peptide Synthesis

N-alpha-Formyl-D-leucine is a key building block for:

  • Antimicrobial peptides: Incorporation of D-amino acids enhances proteolytic resistance .

  • Chemotactic peptides: Analogues of f-Met-Leu-Phe (fMLP) activate neutrophil receptors, aiding immunology studies .

Protein Engineering

The formyl group serves as a transient N-terminal protecting group in ribosomal protein synthesis, particularly in mitochondrial and bacterial systems .

Pharmaceutical Reference Standards

ParameterSpecificationSource
Purity (HPLC)≥98%
Loss on drying≤0.5%
Residual solvents<50 ppm (DMSO)

Biological Significance and Research Findings

Role in Immune Response

N-formylated peptides, including D-leucine derivatives, are pathogen-associated molecular patterns (PAMPs) detected by formyl peptide receptors (FPRs) on immune cells. Activation triggers chemotaxis and oxidative burst responses .

Conformational Studies

Quantum mechanical analyses reveal that D-configuration stabilizes γ-turn conformations in dipeptides, contrasting with β-sheet propensity in L-forms . For example:

ΔGfolding(D-form)=2.3kcal/molvs.ΔGfolding(L-form)=1.8kcal/mol[3]\Delta G_{\text{folding}} (\text{D-form}) = -2.3 \, \text{kcal/mol} \quad \text{vs.} \quad \Delta G_{\text{folding}} (\text{L-form}) = -1.8 \, \text{kcal/mol} \quad[3]

Cancer Research

Upregulation of N-formylated proteins in SW480 colon cancer cells suggests potential biomarkers for tumor progression .

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